

# An In-Depth Toxicological Profile and Safety Assessment of Beta-Phellandrene

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## Compound of Interest

Compound Name: *beta-Phellandrene*

Cat. No.: *B048752*

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## Introduction

**Beta-phellandrene** ( $\beta$ -phellandrene) is a naturally occurring cyclic monoterpene found in the essential oils of various plants, including Eucalyptus species and water fennel.[1] It is utilized in the fragrance and flavor industries and has been investigated for potential applications as a natural pesticide.[2][3] As human exposure is possible through various routes, a thorough understanding of its toxicological profile is essential for risk assessment and ensuring its safe use. This technical guide provides a comprehensive overview of the available toxicological data for  $\beta$ -phellandrene, including summaries of quantitative data, detailed experimental methodologies for key studies, and visualizations of relevant pathways and workflows.

## Acute Toxicity

The acute toxicity of  $\beta$ -phellandrene appears to be low. A key study in rats established a relatively high oral lethal dose.

Endpoint	Species	Route	Value	Reference
LD50	Rat	Oral	5700 mg/kg	[4]

Experimental Protocol: Acute Oral Toxicity (Based on general principles)

- Guideline: Similar to OECD Guideline 401.
- Test Animals: Rats.
- Administration: A single dose of  $\beta$ -phellandrene was administered orally.
- Observation Period: Animals were observed for signs of toxicity and mortality over a specified period, typically 14 days.
- Parameters Measured: Clinical signs of toxicity, body weight changes, and mortality.
- Data Analysis: The LD50 value was calculated using appropriate statistical methods.

## Skin Irritation and Sensitization

**Beta-phellandrene** is classified as a skin irritant.<sup>[5]</sup> While it is considered a sensitizer, the risk is dependent on the concentration and level of use.<sup>[6]</sup>

Endpoint	Result	Method	Reference
Skin Irritation	Causes skin irritation	GHS Classification	<sup>[5]</sup>
Skin Sensitization	Sensitizer; not a concern under declared use levels	Dermal Sensitization Threshold (DST)	<sup>[6]</sup>

### Experimental Protocol: Skin Sensitization (Dermal Sensitization Threshold Approach)

The Dermal Sensitization Threshold (DST) for reactive materials is a risk assessment approach that uses a threshold of 64  $\mu\text{g}/\text{cm}^2$  to determine if the exposure to a potential sensitizer is at a level that is unlikely to induce sensitization.<sup>[6]</sup> The assessment involves comparing the estimated consumer exposure to this threshold.

## Genotoxicity

The genotoxicity of  $\beta$ -phellandrene presents a conflicting profile based on available studies. While some studies conducted according to OECD guidelines have reported negative results, other research has indicated potential for DNA damage and mutagenicity.

## In Vitro Studies

A bacterial reverse mutation assay (Ames test) and an in vitro micronucleus test have been conducted with differing outcomes.

Test	System	Metabolic Activation (S9)	Concentration/Dose	Result	Reference
Ames Test	S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2uvrA)	With and without	Up to 5000 µg/plate	Negative	<a href="#">[6]</a>
Ames Test	S. typhimurium	With and without	Not specified	Positive	<a href="#">[2]</a> <a href="#">[7]</a>
In Vitro Micronucleus	Human peripheral blood lymphocytes	With and without	Up to 5000 µM	Negative	<a href="#">[6]</a>

## In Vivo Studies

In vivo studies have investigated DNA damage and chromosomal aberrations.

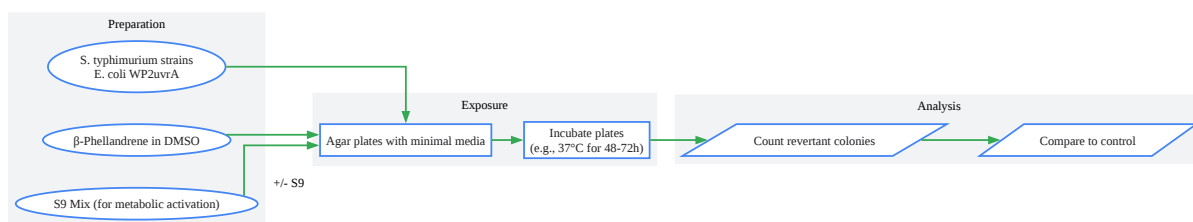
Test	Species	Route	Dose	Result	Reference
Comet Assay	Mice	Oral	1425 and 2850 mg/kg	Positive (significant DNA damage)	<a href="#">[2]</a> <a href="#">[7]</a>
Micronucleus Test	Mice	Oral	712.5, 1425, 2850 mg/kg	Negative	<a href="#">[2]</a> <a href="#">[7]</a>
Chromosome Aberration	Not specified	Not specified	Not specified	Negative	<a href="#">[2]</a> <a href="#">[7]</a>

## Summary of Conflicting Genotoxicity Data

One set of studies, conducted in compliance with GLP and OECD guidelines 471 and 487, found  $\beta$ -phellandrene to be not mutagenic in the Ames test and not clastogenic in the in vitro micronucleus test.[\[6\]](#) Conversely, another study reported that  $\beta$ -phellandrene induced gene mutations in the Ames test and significant DNA damage in an in vivo comet assay at high doses, although it did not cause chromosomal level damage in micronucleus or chromosome aberration tests.[\[2\]](#)[\[7\]](#) This suggests that while  $\beta$ -phellandrene may not be a potent clastogen, it might induce point mutations and DNA strand breaks.

## Experimental Protocols for Key Genotoxicity Studies

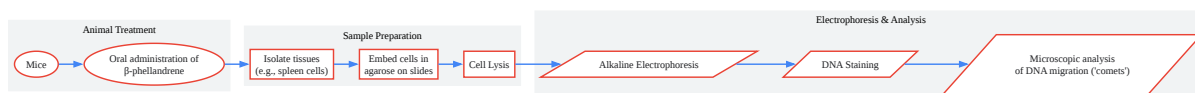
Bacterial Reverse Mutation Assay (Ames Test - based on OECD TG 471)[\[6\]](#)



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### Ames Test Workflow

In Vivo Comet Assay (Based on general principles)[2][7]



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### In Vivo Comet Assay Workflow

## Repeated-Dose, Reproductive, and Developmental Toxicity

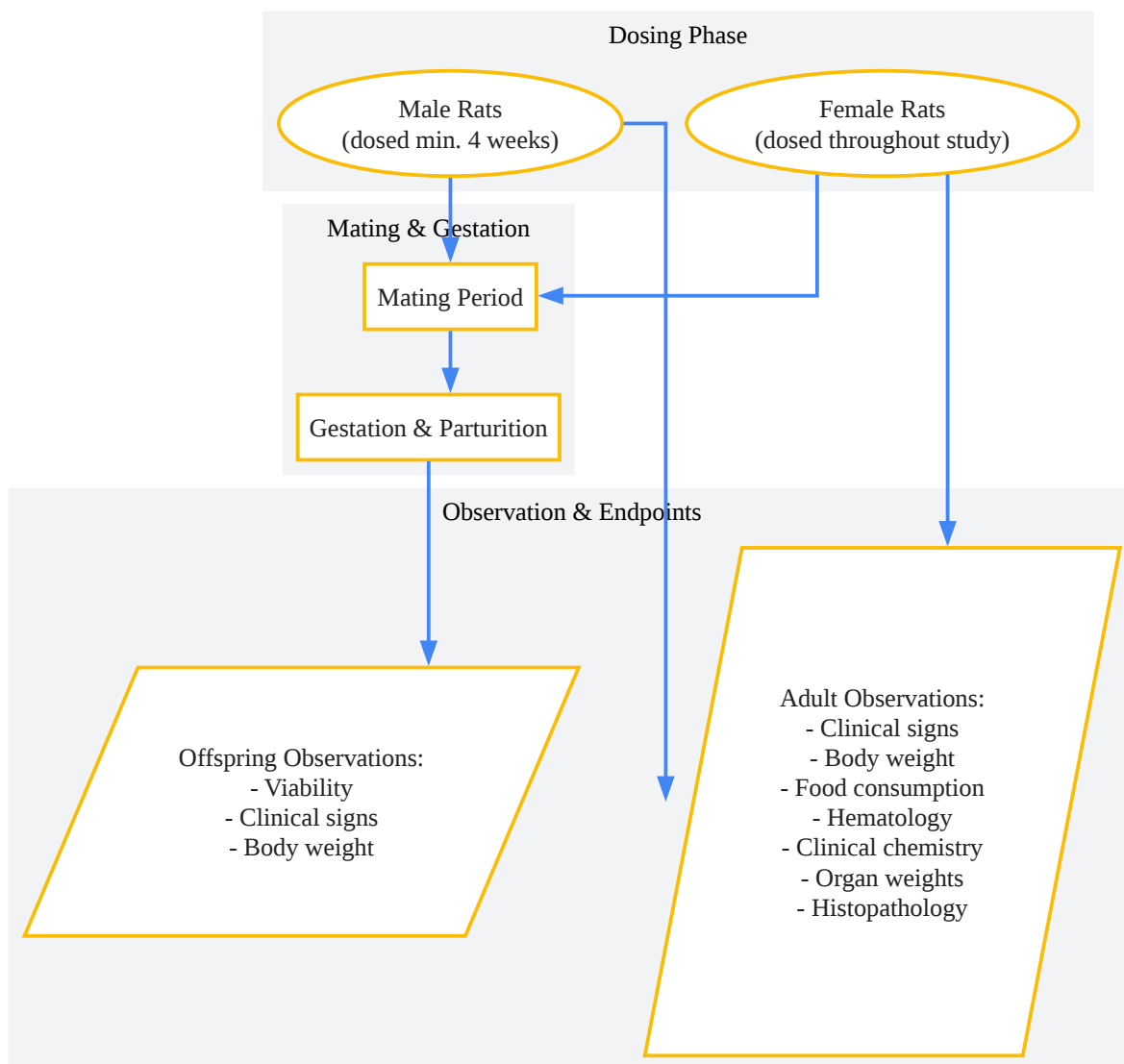
There is a notable lack of specific data on the repeated-dose, reproductive, and developmental toxicity of  $\beta$ -phellandrene.[6] Consequently, safety assessments for these endpoints have relied on the Threshold of Toxicological Concern (TTC) approach. The TTC is a risk assessment tool used to estimate a conservative exposure threshold for chemicals with limited toxicological data.[6] For  $\beta$ -phellandrene, which is classified as a Cramer Class I material, the exposure is reported to be below the TTC for these endpoints.[6]

To provide some context, data for structurally related monoterpenes are presented below.

Substance	Study Type	Species	NOAEL	Reference
alpha-Phellandrene	Combined Repeated Dose & Repro/Dev Toxicity Screening (OECD 422)	Rat	Reproductive (Male): 200 mg/kg/day Reproductive (Female): 75 mg/kg/day	[8]

Experimental Protocol: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (OECD TG 422)

This study is designed to provide information on the potential health hazards arising from repeated exposure and to provide a preliminary assessment of reproductive and developmental effects.



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*OECD 422 Study Workflow*

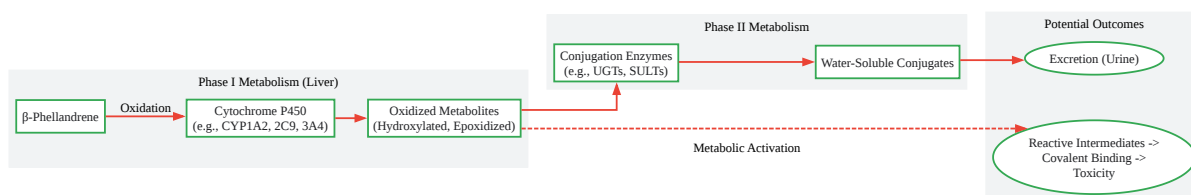
## Carcinogenicity

There are no specific carcinogenicity studies available for  $\beta$ -phellandrene. Safety data sheets indicate that it is not classified as a carcinogen by IARC, ACGIH, NTP, or OSHA.[9]

## Metabolism and Potential for Toxicity

The metabolism of monoterpenes like  $\beta$ -phellandrene primarily occurs in the liver and involves the cytochrome P450 (CYP450) enzyme system.[10] Phase I reactions, such as hydroxylation and epoxidation, increase the polarity of the compound, facilitating its excretion. Subsequent Phase II conjugation reactions (e.g., glucuronidation) further enhance water solubility.

Metabolic activation by CYP450 can sometimes lead to the formation of reactive intermediates that may exert toxic effects. For some terpenes, these reactive metabolites can bind to cellular macromolecules like proteins and DNA, potentially leading to cytotoxicity or genotoxicity.[9] The positive findings in some genotoxicity assays for  $\beta$ -phellandrene could be related to the formation of such reactive metabolites.



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